molecular formula C13H8FNO3 B1329704 4-Fluoro-4'-nitrobenzophenone CAS No. 2195-47-3

4-Fluoro-4'-nitrobenzophenone

Cat. No. B1329704
CAS RN: 2195-47-3
M. Wt: 245.21 g/mol
InChI Key: ICDAYOOBGHYICW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluoro-nitro compounds involves multistep reactions, including nitration, fluorination, and other functional group transformations. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of various heterocyclic compounds, indicating the reactivity of fluoro-nitro compounds in forming more complex structures . Similarly, the synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene involves methoxylation and demethylation, suggesting potential synthetic routes for 4-Fluoro-4'-nitrobenzophenone .

Molecular Structure Analysis

The molecular structure of fluoro-nitro compounds is characterized by the presence of electron-withdrawing nitro groups and electron-withdrawing or donating fluoro groups, which can influence the electronic properties of the molecule. For example, the crystal structure of N4-Methyl-4-nitrobenzaldehyde thiosemicarbazone has been determined, providing insights into the structural aspects of nitro-substituted benzophenones .

Chemical Reactions Analysis

Fluoro-nitro compounds participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The presence of a nitro group can facilitate the formation of nitro anion radicals, which are intermediates in the mechanism of action of certain drugs . Additionally, the nitration of benzoselenadiazoles and subsequent deselenation to yield fluoronitro-o-phenylenediamines indicates the reactivity of fluoro-nitro compounds in nitration reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitro compounds are influenced by the presence of fluorine and nitro groups. These groups can affect the solubility, fluorescence, and electrochemical behavior of the compounds. For instance, the water solubility of 4-nitrophenol, a related compound, makes it a dangerous pollutant, and its detection is facilitated by the synthesis of specific fluorescent probes . The electrochemical studies of ruthenium(II) complexes with nitrobenzophenone derivatives suggest the potential of these compounds as anti-trypanosomal agents due to their ability to form nitro anion radicals .

Scientific Research Applications

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles

    • Application : This research focuses on the synthesis and Diels–Alder reactivity of 4-fluoro-4-methyl-4H-pyrazoles .
    • Method : Late-stage fluorination with Selectfluor® provides a reliable route to 4-fluoro-4-methyl-4H-pyrazoles .
    • Results : 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) manifested 7-fold lower Diels–Alder reactivity than did 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), but higher stability in the presence of biological nucleophiles .
  • Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation

    • Application : This research explores the applications of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation .
    • Method : The benzophenones, aryldiazirines, and arylazides are used as photolinkers to produce the desired chemical linkage upon their photo-irradiation .
    • Results : The review highlights the flexible chemistry of 4-fluoro-3-nitrophenyl azide and its applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .
  • Proteomics Research
    • Application : 4-Fluoro-4’-nitrobenzophenone is used in proteomics research .
    • Method : The specific methods of application in proteomics research are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .

Also, it’s important to note that 4-Fluoro-4’-nitrobenzophenone is for R&D use only and not intended for medicinal, household or other use . Always handle chemicals with care and use appropriate safety measures.

  • Photoaffinity Labeling
    • Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4-Fluoro-4’-nitrobenzophenone, is used for photoaffinity labeling .
    • Method : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation .
    • Results : This method has been used for the immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and in rapid diagnostics .

Also, it’s important to note that 4-Fluoro-4’-nitrobenzophenone is for R&D use only and not intended for medicinal, household or other use . Always handle chemicals with care and use appropriate safety measures.

Safety And Hazards

4-Fluoro-4’-nitrobenzophenone is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

(4-fluorophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDAYOOBGHYICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176358
Record name Methanone, (4-fluorophenyl)(4-nitrophenyl)-
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Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-4'-nitrobenzophenone

CAS RN

2195-47-3
Record name 4-Fluoro-4'-nitrobenzophenone
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Record name 2195-47-3
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Record name Methanone, (4-fluorophenyl)(4-nitrophenyl)-
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Record name 2195-47-3
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Record name 4-Fluoro-4′-nitrobenzophenone
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Synthesis routes and methods I

Procedure details

Aluminum chloride (26.0 g, 195 mmol) was added in portions to a solution of 4-nitrobenzoyl chloride (27.8 g, 150 mL) and 4-fluorobenzene (15.8 g, 165 mmol) in carbon disulfide (100 mL). After 1 hour, the resulting yellow mixture was carefully treated with concentrated hydrochloric acid (60 mL) and stirred for 30 minutes. The mixture was then diluted with water and extracted with ethyl acetate. The organic layer was washed with dilute sodium hydroxide solution, water and brine, dried (MgSO4), and the solvent removed in vacuo. Crystallization from ethyl ether/hexanes gave 4-(4-fluorobenzoyl)-nitrobenzene (10.6 g, 82%) as a white solid, m.p. 87-88° C.; Analysis for C13H8NO3F: Calc.: C, 63.69; H, 3.26; N, 5.71: Found: C, 63.89; H, 3.28; N, 5.78.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-nitrobenzoyl chloride (2.3 g, 13 mmol) in nitroethane (20 mL) was added aluminum chloride (3.5 g, 26 mmol) followed by fluorobenzene (1.2 mL, 13 mmol). The mixture was stirred at rt for 4 h, then quenched carefully with 6M HCl. The reaction mixture was washed with dilute aqueous NaOH and brine, dried over sodium sulfate, filtered, and concentrated in vacuo to provide the crude product as a light yellow solid. The solid was purified by recrystallization from hexanes to give (4-fluoro-phenyl)-(4-nitrophenyl)-methanone (2.0 g, 65%). 1H NMR (CHCl3-d) δ 8.41-8.32 (m, 5H), 7.90 (m, 1H), 7.84 (m, 1H), 7.20 (m, 1H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Ludwig, J Ermert, HH Coenen - Nuclear medicine and biology, 2002 - Elsevier
This paper describes the improved synthesis of nca 4- 18 F]fluorophenol for the preparation of 18 F-labeled alkylarylethers. Nucleophilic fluorination of substituted benzophenone …
Number of citations: 49 www.sciencedirect.com
L Conte, M Napoli, GP Gambaretto, A Guerrato… - Journal of fluorine …, 1994 - Elsevier
The possibility of preparing 4-fluorophenol or 4-fluorobenzoic acid via the Baeyer-Villiger reaction starting from unsymmetrical fluoroaryl ketones is discussed. Several unsymmetrical 4-…
Number of citations: 12 www.sciencedirect.com
L Müller, C Halldin, C Foged, H Rolf - Applied radiation and isotopes, 1995 - Elsevier
… , 4-fluoro-4'-nitrobenzophenone and the triflate salt of 4-fluoro-N,N,N-trimethylammoninmbenzophenone, respectively. Initial tests were performed with 4fluoro-4'-nitrobenzophenone as …
Number of citations: 10 www.sciencedirect.com
JM Gascoyne, PJ Mitchell, L Phillips - Journal of the Chemical Society …, 1977 - pubs.rsc.org
The 19F nmr spectra of compounds of the type p-FC6H4·Z·C6H4X-p[Z = C⋮C, cis or trans CH:CH, CH2·CH2, threo or erythro CHBr·CHBr, CH, CH(OH), CHCl, or CHBr] have been used …
Number of citations: 18 pubs.rsc.org
J Marquié, C Laporte, A Laporterie… - Industrial & …, 2000 - ACS Publications
… j p-Isomers: 4-fluorobenzophenone (entry 9), 4-fluoro-4‘-nitrobenzophenone (entry 10), 2-chloro-4‘-fluorobenzophenone (entry 11), and 4-chlorobenzophenone (entries 12−14) ≥ 95%. …
Number of citations: 25 pubs.acs.org
J Seo, AM Gohn, O Dubin, H Takahashi… - Polymer …, 2019 - Wiley Online Library
… w /M n < 3) of Victrex PEEKs have been previously reported10, 40 and may indicate a branching reaction with nitrogen containing impurities,41 such as 4-fluoro-4’nitrobenzophenone (…
Number of citations: 43 onlinelibrary.wiley.com
LR Green - 1970 - search.proquest.com
… Fluoro-4'-nitrobenzhydrol was prepared by the sodium borohydride reduction of 4-fluoro-4'-nitrobenzophenone in methanol: yellow need les (benzene/pet. ether 60-110) mp 81-82 C; ir (…
Number of citations: 0 search.proquest.com
A Kamal, BA Kumar, P Suresh, SK Agrawal… - Bioorganic & medicinal …, 2010 - Elsevier
… Two of the amino substituted precursors, that is, benzophenone amine 16 and its mustard 19 were obtained from 4-fluoro-4′-nitrobenzophenone 15, which in turn was obtained by the …
Number of citations: 30 www.sciencedirect.com
GL Gravatt, BC Baguley, WR Wilson… - Journal of medicinal …, 1991 - ACS Publications
Following our work on DNA targeting of a series of aniline mustards of variable reactivity using an intercalating chromophore, 6, 11 we wished to evaluate a comparable series of minor …
Number of citations: 47 pubs.acs.org
S Stone-Elander, N Elander - … and instrumentation. Part A. Applied radiation …, 1991 - Elsevier
The experimental conditions influencing the strength of the electromagnetic field delivered to the sample by a coaxial microwave resonance cavity were investigated. Radiofluorinations …
Number of citations: 36 www.sciencedirect.com

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